1-Benzyl-5,5-dimethylimidazolidine-2,4-dione

Crystallography Solid-State Chemistry Crystal Engineering

Researchers requiring the N-benzyl hydantoin scaffold for crystal engineering or regioselective synthesis face a critical supply gap-generic 5,5-dimethylhydantoin lacks the essential N-benzyl moiety that governs solid-state π-π stacking and reaction outcomes. This certified batch eliminates that uncertainty: • Purity: ≥98% (HPLC), ensuring reproducibility in polymorphism screening and co-crystal design. • Synthetic Utility: Enables regioselective alkylation/cyclization to dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione cores-a route benchmarked at 63% yield. • Supply Assurance: Analytical certification provided; stock available for immediate dispatch, eliminating lead-time risks for time-sensitive projects.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 3720-03-4
Cat. No. B7777684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5,5-dimethylimidazolidine-2,4-dione
CAS3720-03-4
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1CC2=CC=CC=C2)C
InChIInChI=1S/C12H14N2O2/c1-12(2)10(15)13-11(16)14(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,15,16)
InChIKeyANJDRZRBNJJLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5,5-dimethylimidazolidine-2,4-dione Product Overview


1-Benzyl-5,5-dimethylimidazolidine-2,4-dione (CAS 3720-03-4) is a 5,5-disubstituted hydantoin derivative within the imidazolidine-2,4-dione class, bearing an N-benzyl substituent at the 1-position [1]. The compound is characterized by a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . This specific substitution pattern confers distinct crystallographic packing interactions and a defined melting point range of 381–383 K [2], . It serves as a versatile scaffold in medicinal chemistry and a synthetic intermediate, with documented utility in the preparation of fused heterocyclic systems .

Crystal engineering model N-benzyl π-stacking for solid-state studies
Fused heterocycle synthesis Regioselective building block for drug-like cores
Deprotection yield benchmark Reported deprotection yield for route scouting
Procurement flexibility Certified purity or cost-effective as-is sourcing

Why 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione Is Irreplaceable


Generic substitution with unsubstituted or differently N-functionalized hydantoins is not viable due to profound differences in molecular architecture and physical properties that directly impact research outcomes. While the core scaffold 5,5-dimethylhydantoin (CAS 77-71-4) is widely available, it lacks the N-benzyl moiety that defines the title compound's crystallographic behavior and synthetic utility . This N-benzyl substitution is not merely an incremental change; it fundamentally alters the compound's capacity for π-π stacking interactions in the solid state and its regioselectivity in subsequent alkylation or cyclization reactions [1], . Furthermore, the availability of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione from certain major suppliers is limited to 'as-is' collections without analytical certification, creating a practical procurement barrier that necessitates a strategic approach to sourcing .

Absence of N-benzyl removes π-stacking interactions, altering solid-state behavior compared to unsubstituted hydantoins.
Regioselectivity in alkylation and cyclization may not transfer directly from simpler hydantoin analogs.
Supplier quality control varies: some offer certified purity, while others sell as-is without analytical data, shifting verification burden.

1-Benzyl-5,5-dimethylimidazolidine-2,4-dione Evidence Guide


Crystal Packing vs. Parent Hydantoin

Single-crystal X-ray diffraction analysis of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione reveals a distinct crystal packing arrangement driven by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) atoms in adjacent molecules [1]. This is a direct consequence of the N-benzyl substitution, which introduces π-system interactions absent in the parent, unsubstituted 5,5-dimethylhydantoin scaffold. The crystal was solved and refined to an R-factor (R1) of 0.053 for 2043 observed reflections, confirming high structural precision [1].

Crystal packing vs. parent
Class-level
Nearest O···C distance: 3.647 Å; monoclinic, C2; R₁=0.053
Supports solid-form development and purity assessment
Class-level inference; specific conditions apply
Crystallography Solid-State Chemistry Crystal Engineering

Deprotection Yield Benchmark

A specific deprotection protocol, detailed in patents US06294573B1 and US06235786B1, utilizes ammonium cerium nitrate to remove a para-methoxybenzyl (PMB) protecting group, yielding the target 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione in a reported 63% yield , . This yield provides a quantitative benchmark for synthetic route planning, differentiating this specific N-benzyl protected hydantoin from other N-alkylated analogs, where deprotection yields can vary significantly based on the N-substituent's steric and electronic properties.

Deprotection yield benchmark
Reported
63% yield (1.58 g, 7.25 mmol) under ammonium cerium nitrate in MeCN/H₂O
Provides quantitative benchmark for synthetic route comparison
Patent-disclosed protocol; cross-study comparable
Synthetic Methodology Process Chemistry Hydantoin Chemistry

Regioselective Alkylation for Fused Heterocycles

1-Benzyl-5,5-dimethylimidazolidine-2,4-dione serves as a key starting material for the regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, a class of drug-like heterocyclic scaffolds . Its defined N-benzyl and 5,5-dimethyl substitution pattern dictates the site of N-alkylation and subsequent cyclization, enabling the construction of a fused ring system not accessible from simpler, more common hydantoin analogs like 5,5-dimethylhydantoin or 3-methyl-5,5-diphenylhydantoin.

Regioselective fused heterocycle synthesis
Class-level
Enables regioselective N3-/N1-alkylation to form dihydroimidazotriazinedione core
Unique building block for drug-like heterocycle synthesis
Class-level inference from synthesis reports
Medicinal Chemistry Heterocyclic Synthesis Drug Discovery

Commercial Availability and Quality Control

A key practical differentiator in sourcing 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione is the quality control (QC) stance of major suppliers. A major chemical supplier lists this compound (as part of its AldrichCPR collection) with the explicit disclaimer that it does not collect analytical data and sells the product 'as-is,' placing the burden of identity and purity verification entirely on the buyer . This contrasts sharply with offerings from other vendors that provide a certified purity level (e.g., 98.0%) .

Commercial QC comparison
Head-to-head
One supplier: 'as-is' without analytical data; another: certified 98.0% purity
Procurement choice depends on application purity tolerance
Vendor-sourced comparison; verify current lot data
Procurement Quality Control Sourcing Strategy

Application Scenarios for 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione


Crystal Engineering & Solid-State Formulation

Ideal for academic or industrial researchers focusing on crystal engineering, polymorphism screening, or co-crystal design. The compound's unique crystal packing, characterized by a defined intermolecular distance of 3.647 Å and monoclinic crystal system (space group C2) [1], provides a distinct model system for studying the influence of N-benzyl π-π interactions on solid-state properties. This is in contrast to simpler hydantoins like 5,5-dimethylhydantoin, which lack these aromatic interactions.

Medicinal Chemistry: Fused Heterocycle Synthesis

This compound is a strategic building block for medicinal chemists engaged in the design and synthesis of novel drug-like heterocycles. Its ability to undergo regioselective alkylation and cyclization to form the dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione core makes it a non-interchangeable starting material. Procurement of this specific hydantoin is essential for anyone aiming to replicate or expand upon these synthetic routes.

Process Chemistry and Route Scouting

The 63% yield achieved in the patent-disclosed deprotection protocol using ammonium cerium nitrate , provides a quantitative performance benchmark. Process chemists can use this data point for comparative route scouting, evaluating the efficiency of alternative synthetic pathways or deprotection strategies for accessing this or structurally related N-benzyl hydantoins.

Risk-Aware Procurement for Exploratory Chemistry

For groups conducting high-throughput screening or early-stage exploratory chemistry where purity tolerance is high but budget is constrained, sourcing from a supplier that sells the compound 'as-is' without analytical certification may be a cost-effective strategy. Conversely, for sensitive biological assays or definitive characterization studies, procurement from vendors supplying a certified purity level of 98.0% is mandatory.

Application
Selection Property
Validation Focus
Crystal Engineering & Solid-State Formulation
N-Benzyl π-stacking crystal packing
Solid-form stability, purity assessment under storage
Medicinal Chemistry: Fused Heterocycle Synthesis
Regioselectivity directed by N-substitution
Reaction reproducibility, heterocycle purity characterization
Process Chemistry & Route Scouting
Deprotection yield benchmark
Yield optimization, scalability assessment
Risk-Aware Procurement
Certified purity level vs as-is sourcing
Application-specific purity tolerance verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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